

2-Bromo-4-methylbenzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methylbenzoic acid**

Cat. No.: **B106845**

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An In-depth Technical Guide on the Melting Point of **2-Bromo-4-methylbenzoic Acid**

This technical guide provides comprehensive information regarding the melting point and associated physical properties of **2-Bromo-4-methylbenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the physical and chemical characteristics of the compound, a detailed experimental protocol for melting point determination, and a workflow diagram for the procedure.

Physicochemical Properties

2-Bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid.^[1] Its physical and chemical properties are crucial for its application in the synthesis of pharmaceuticals and agrochemicals.^[1] The compound is a solid at room temperature.^[2]

Data Summary

The quantitative data for **2-Bromo-4-methylbenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Melting Point	143-147 °C (lit.)	[1] [3] [4]
Molecular Formula	C ₈ H ₇ BrO ₂	[1] [5] [6]
Molecular Weight	215.04 g/mol	[1] [2] [5] [6]
CAS Number	7697-27-0	[1] [3] [4] [6]
Assay Purity	97%, >95%, >98.0% (GC)	[1] [2] [7]
Physical Form	Solid	[2]

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of **2-Bromo-4-methylbenzoic acid** using the capillary method with a melting point apparatus. This protocol is a standard procedure for organic solids.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Equipment:

- **2-Bromo-4-methylbenzoic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (one end sealed)
- Mortar and pestle or spatula for crushing
- Thermometer (calibrated)
- Watch glass

Procedure:

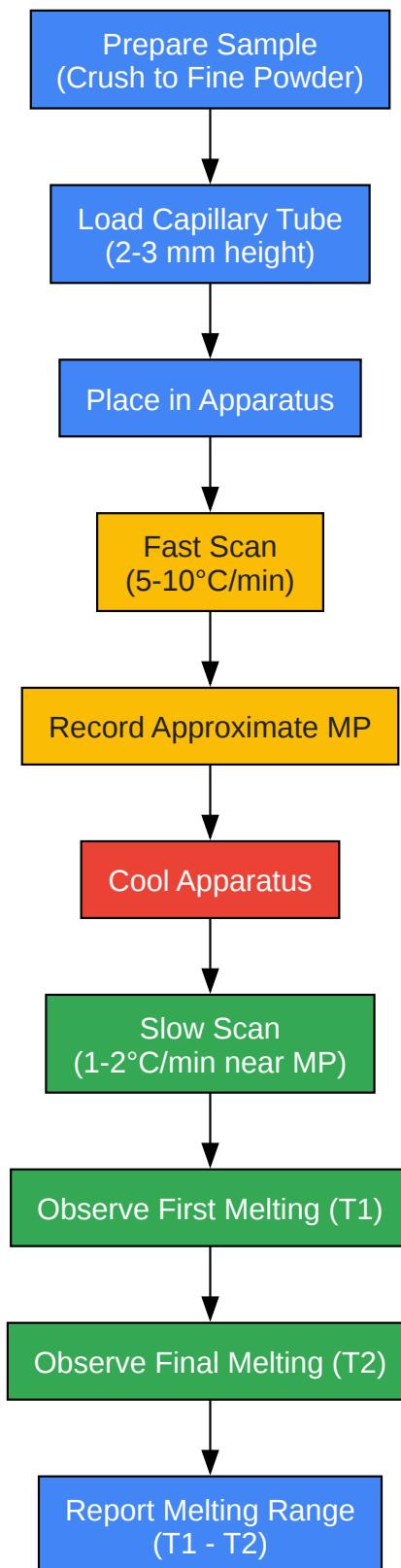
- Sample Preparation:
 - Place a small amount of **2-Bromo-4-methylbenzoic acid** on a clean, dry watch glass.

- Thoroughly crush the solid into a fine powder using a spatula or mortar and pestle. Ensure the sample is completely dry.[10]
- Capillary Tube Loading:
 - Press the open end of a capillary tube into the powdered sample.
 - Tap the sealed end of the tube gently on a hard surface to pack the powder down.
 - Continue this process until the sample fills the tube to a height of 2-3 mm.[8][9] A tightly packed sample without air gaps is crucial for accuracy.[10]
- Apparatus Setup:
 - Ensure the melting point apparatus is at room temperature or at least 20°C below the expected melting point of 143-147°C.[8]
 - Insert the loaded capillary tube into the sample holder of the apparatus.
- Approximate Melting Point Determination (Fast Run):
 - Set the apparatus to heat at a rapid rate (approximately 5-10°C per minute).[8]
 - Observe the sample and record the temperature at which it melts. This provides a rough estimate of the melting point.
 - Discard the used capillary tube; never re-melt a sample.[8]
- Accurate Melting Point Determination (Slow Run):
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.
 - Insert a new, freshly prepared capillary tube with the sample.
 - Heat the apparatus to a temperature about 20°C below the estimated melting point.
 - Adjust the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is critical for an accurate reading.[9]

- Recording the Melting Range:
 - Record the temperature (T1) at which the first crystal of the solid begins to liquefy.[8][10]
 - Continue to observe the sample as the temperature rises.
 - Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.[8][10]
 - The melting point is reported as the range from T1 to T2. A narrow range (less than 2°C) is indicative of a pure compound.[8]
- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Properly dispose of the used capillary tubes.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.



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- To cite this document: BenchChem. [2-Bromo-4-methylbenzoic acid melting point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106845#2-bromo-4-methylbenzoic-acid-melting-point>

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